(E)-4-bromo-N'-(5-bromo-2-hydroxybenzylidene)benzohydrazide
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Overview
Description
(E)-4-bromo-N’-(5-bromo-2-hydroxybenzylidene)benzohydrazide is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with a nitrogen atom bonded to a hydrazide group
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with biomacromolecules such as dna and human serum albumin .
Mode of Action
It’s known that similar compounds can form hydrogen bonds with biomacromolecules . This interaction can lead to changes in the structure and function of these biomacromolecules, potentially affecting cellular processes .
Biochemical Pathways
It’s worth noting that similar compounds have shown biological activity towards cathepsin e and elastase of human neutrophils , which are involved in various biochemical pathways including inflammation and immune response.
Result of Action
Similar compounds have shown antiproliferative activity, suggesting potential effects on cell growth and division .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s interactions with its targets and its overall effectiveness . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-4-bromo-N’-(5-bromo-2-hydroxybenzylidene)benzohydrazide typically involves the condensation reaction between 4-bromobenzohydrazide and 5-bromo-2-hydroxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
4-bromobenzohydrazide+5-bromo-2-hydroxybenzaldehyde→(E)-4-bromo-N’-(5-bromo-2-hydroxybenzylidene)benzohydrazide
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.
Reduction: Reduction of the C=N bond can yield the corresponding amine derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted hydrazones depending on the nucleophile used.
Scientific Research Applications
(E)-4-bromo-N’-(5-bromo-2-hydroxybenzylidene)benzohydrazide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Material Science: The compound can be used in the synthesis of coordination polymers and metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Comparison with Similar Compounds
- (E)-4-chloro-N’-(5-chloro-2-hydroxybenzylidene)benzohydrazide
- (E)-4-fluoro-N’-(5-fluoro-2-hydroxybenzylidene)benzohydrazide
- (E)-4-iodo-N’-(5-iodo-2-hydroxybenzylidene)benzohydrazide
Comparison:
- Uniqueness: The presence of bromine atoms in (E)-4-bromo-N’-(5-bromo-2-hydroxybenzylidene)benzohydrazide imparts unique electronic and steric properties, which can influence its reactivity and biological activity.
- Reactivity: Bromine atoms are more reactive in nucleophilic substitution reactions compared to chlorine or fluorine, making this compound more versatile in synthetic applications.
- Biological Activity: The biological activity of the compound can be influenced by the size and electronegativity of the halogen atoms, with bromine providing a balance between reactivity and stability.
Properties
IUPAC Name |
4-bromo-N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Br2N2O2/c15-11-3-1-9(2-4-11)14(20)18-17-8-10-7-12(16)5-6-13(10)19/h1-8,19H,(H,18,20)/b17-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBCVECBGJIPYML-CAOOACKPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN=CC2=C(C=CC(=C2)Br)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N/N=C/C2=C(C=CC(=C2)Br)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Br2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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